DL-Dipalmitoylphosphatidylcholine

Description

Significance of DPPC as a Model System in Biological Membranes and Biophysics

DPPC's well-defined chemical structure and its ability to self-assemble into bilayer structures make it an exemplary model system for studying the intricacies of biological membranes. nih.govnih.gov Researchers utilize DPPC to investigate fundamental membrane properties, including phase behavior, lipid packing, and the influence of various molecules on membrane structure and function. nih.govmdpi.comrsc.org

One of the most studied aspects of DPPC is its thermotropic phase behavior. Pure DPPC bilayers exhibit a distinct main phase transition from a more ordered gel phase (Lβ') to a more fluid liquid-crystalline phase (Lα) at a characteristic temperature (Tm) of approximately 41°C. nih.govresearchgate.net Below this temperature, the acyl chains are tightly packed, while above it, they become more disordered and fluid. This transition is cooperative and can be readily monitored by techniques such as differential scanning calorimetry (DSC). nih.gov The presence of other molecules, such as cholesterol or proteins, can significantly alter this phase behavior, providing insights into the complex interactions within biological membranes. nih.gov

DPPC monolayers at an air-water interface also serve as a valuable model for studying two-dimensional thermodynamics and the biophysics of interfaces. nih.gov The ability to control surface pressure and area per molecule allows for detailed investigation of phase transitions in a simplified, well-controlled environment. nih.gov These studies have implications for understanding phenomena such as the stability of thin films and the mechanics of cell membranes. nih.gov

Furthermore, molecular dynamics simulations have provided atomic-level insights into the behavior of DPPC bilayers. These computational studies have elucidated the influence of pressure, temperature, and the presence of other molecules on membrane properties like thickness, area per lipid, and the orientation of lipid headgroups. nih.govnih.gov For instance, simulations have shown that lateral pressure can induce a phase transition to an undulated state and that extreme stretching can lead to membrane rupture. nih.gov

Overview of DPPC's Role in Pulmonary Surfactant Function and Homeostasis

DPPC is the principal and most surface-active component of pulmonary surfactant, a complex mixture of lipids and proteins that lines the alveolar surface of the lungs. wikipedia.orgyoutube.comnih.gov Its primary function is to reduce surface tension at the air-liquid interface within the alveoli, which is crucial for preventing alveolar collapse at the end of expiration and reducing the work of breathing. wikipedia.orgyoutube.comnih.gov

The unique properties of DPPC make it exceptionally suited for this role. At body temperature (37°C), which is below its main phase transition temperature, DPPC molecules can pack tightly together upon compression during exhalation, forming a stable film that can withstand high surface pressures. wikipedia.orgcore.ac.uk However, pure DPPC alone would not be fluid enough for the rapid adsorption and spreading required during inhalation. wikipedia.org Therefore, pulmonary surfactant contains other lipids, such as unsaturated phosphatidylcholines and phosphatidylglycerol, as well as specific surfactant proteins (SP-A, SP-B, SP-C, and SP-D), which increase the fluidity and facilitate the dynamic surface properties of the surfactant film. wikipedia.orgcore.ac.uknih.gov

The composition of pulmonary surfactant is tightly regulated to maintain proper lung function. The proportion of DPPC in the phosphatidylcholine fraction of lung surfactant is a critical determinant of its surface activity. nih.gov Studies have shown that a DPPC content of around 40% in model surfactant mixtures, combined with surfactant proteins, exhibits biophysical properties that closely mimic those of natural lung surfactant. nih.gov

| Component | Approximate Percentage of Total Mass | Primary Function |

|---|---|---|

| Dipalmitoylphosphatidylcholine (DPPC) | ~40-60% of phospholipids (B1166683) | Reduces surface tension |

| Unsaturated Phosphatidylcholine | ~20-30% of phospholipids | Increases film fluidity |

| Phosphatidylglycerol (PG) | ~8-15% of phospholipids | Aids in spreading and stability |

| Surfactant Proteins (SP-A, SP-B, SP-C, SP-D) | ~5-10% | Enhance adsorption, spreading, and immune defense |

| Cholesterol | ~5% | Modulates membrane fluidity |

DPPC in Advanced Drug Delivery Systems Research

The biocompatibility and well-characterized physicochemical properties of DPPC have made it a cornerstone in the development of liposomal drug delivery systems. wikipedia.orgnih.govmdpi.com Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core, capable of encapsulating both hydrophilic and hydrophobic drugs. mdpi.com

DPPC is particularly prominent in the design of thermosensitive liposomes (TSLs). mdpi.comnih.gov These liposomes are engineered to release their payload in response to a localized increase in temperature. The principle behind TSLs lies in the main phase transition of DPPC at 41°C. At physiological body temperature (37°C), DPPC-based liposomes are in a stable gel state, effectively retaining the encapsulated drug. mdpi.com When the temperature is raised to or above the phase transition temperature, the membrane becomes more permeable, leading to a rapid release of the drug at the target site, which can be achieved through techniques like localized hyperthermia. mdpi.comnih.gov

To enhance the stability and circulation time of liposomes in the body, their surface is often modified with polymers like polyethylene (B3416737) glycol (PEG), a process known as PEGylation. mdpi.comresearchgate.net This modification helps to reduce the uptake of liposomes by the mononuclear phagocyte system. mdpi.com Research has explored the phase behavior of DPPC membranes grafted with PEG to optimize their use in drug delivery. researchgate.net

Furthermore, DPPC-based liposomes are being investigated for targeted drug delivery. By incorporating specific ligands, such as antibodies or peptides, onto the liposome (B1194612) surface, these drug carriers can be directed to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects. umn.edu Studies have also explored the use of DPPC-coated lipid nanoparticles for pulmonary drug delivery, aiming to increase drug accumulation in the lungs for treating conditions like pulmonary arterial hypertension. tandfonline.comnih.gov

| Liposome Formulation | Key Feature | Mechanism of Action | Potential Application |

|---|---|---|---|

| Thermosensitive Liposomes (TSLs) | Temperature-triggered release | Drug release at DPPC's phase transition temperature (~41°C) | Cancer therapy with localized hyperthermia |

| PEGylated Liposomes | Prolonged circulation time | Stealth coating reduces immune system clearance | Systemic drug delivery |

| Targeted Liposomes | Site-specific delivery | Ligands on the surface bind to specific cell receptors | Targeted cancer therapy, gene delivery |

| DPPC-Coated Nanoparticles | Enhanced pulmonary delivery | Reduces interaction with pulmonary surfactant | Treatment of lung diseases |

Emerging Research Directions for DPPC in Interdisciplinary Studies

The versatility of DPPC continues to drive its application in a wide range of interdisciplinary research fields. Its interactions with various molecules, from peptides to nanoparticles, are a subject of intense investigation, opening up new avenues for both fundamental understanding and technological innovation.

In the field of bionanotechnology, researchers are exploring the interactions between DPPC membranes and nanoparticles. acs.orgacs.org Understanding how nanoparticles affect the structure and phase behavior of lipid bilayers is crucial for assessing their potential toxicity and for designing safe and effective nanoparticle-based technologies, including sensors and drug delivery systems. acs.orgdiva-portal.org For example, studies have shown that carbon nanoparticles can alter the domain structure of DPPC monolayers. acs.org

The interaction of DPPC with peptides and proteins is another active area of research. nih.govnih.govyoutube.com These studies are critical for understanding how antimicrobial peptides disrupt bacterial membranes, how cell-penetrating peptides traverse the cell membrane to deliver cargo, and how proteins modulate the properties of biological membranes. nih.govyoutube.com For instance, molecular dynamics simulations have revealed the crucial role of arginine and lysine (B10760008) residues in the binding of the cell-penetrating peptide penetratin to a DPPC bilayer. nih.gov

Moreover, the influence of various drugs on the biophysical properties of DPPC membranes is being investigated to elucidate their mechanisms of action and potential side effects. nih.govacs.org By studying how drugs partition into and alter the structure of DPPC bilayers, researchers can gain insights that are beneficial for the development of new therapeutic agents. acs.org

The continued exploration of DPPC in these and other emerging areas underscores its enduring importance as a fundamental building block in our understanding of biological interfaces and as a versatile tool for the development of new technologies.

Structure

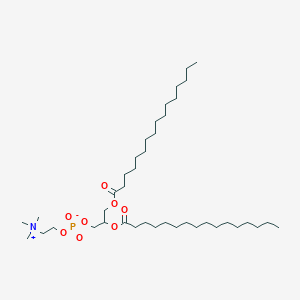

2D Structure

Propriétés

IUPAC Name |

2,3-di(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILNVBDSWZSGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H80NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50910226 | |

| Record name | 2,3-Bis(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

734.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Aldrich MSDS] | |

| Record name | 1,2-Dipalmitoylphosphatidylcholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10537 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2644-64-6 | |

| Record name | 1,2-Dipalmitoylphosphatidylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2644-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dipalmitoylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002644646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-oxido-10-oxo-7-palmitoyl-3,5,9-trioxa-4-phosphapentacosyl)trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPALMITOYLPHOSPHATIDYLCHOLINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W15RT5V7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Dppc in Model Membrane Systems: Biophysical Characterization and Dynamics

DPPC Monolayers at Air/Water and Air/Buffer Interfaces

Langmuir monolayers of DPPC at air/water or air/buffer interfaces are well-established model systems for investigating the thermodynamics and structural dynamics of biomembranes and pulmonary surfactants. mdpi.comnih.gov The ability to precisely control variables such as surface pressure, temperature, and molecular area allows for detailed characterization of the monolayer's behavior. nih.gov

The phase behavior of DPPC monolayers is conventionally characterized through surface pressure-area (Π-A) isotherms. acs.orgosu.edu These isotherms plot the surface pressure (Π) as a function of the area per molecule (A), revealing distinct phase transitions as the monolayer is compressed. rug.nl Upon compression at room temperature, DPPC monolayers typically undergo a transition from a two-dimensional gaseous (G) phase at very large molecular areas to a liquid-expanded (LE) phase, followed by a transition to a more ordered liquid-condensed (LC) phase. nih.gov

The primary phase transition observed in DPPC isotherms is the transition from the liquid-expanded (LE) to the liquid-condensed (LC) phase. acs.orgrug.nl The LE phase is characterized by conformationally disordered hydrocarbon chains with a significant number of gauche configurations. osu.edu In contrast, the LC phase features lipid chains that are more ordered, in an all-trans conformation, and tilted with respect to the surface normal. osu.eduresearchgate.net

This first-order phase transition is identified by a characteristic plateau in the Π-A isotherm, where the surface pressure remains nearly constant over a range of molecular areas. acs.orgnih.gov This plateau represents the coexistence region where both LE and LC phases are present. rug.nlnih.gov For pure DPPC monolayers, this transition typically begins at a surface pressure of approximately 7 mN/m. nih.gov The transition from a homogeneous LE phase to the coexistence of LE and LC phases can be directly visualized through techniques like fluorescence microscopy, which shows the nucleation and growth of condensed domains. abo.fi

| Phase | Molecular Area (Ų/molecule) | Chain Conformation | Description |

|---|---|---|---|

| Liquid-Expanded (LE) | > 74 | Disordered (gauche configurations) | Fluid phase with high lateral mobility. rug.nlnih.gov |

| LE-LC Coexistence | ~58 - 74 | Mixed | Region where LE and LC phases coexist. nih.gov |

| Liquid-Condensed (LC) | ~48 - 58 | Ordered (all-trans), tilted | More ordered phase with low lateral diffusion. osu.edurug.nlnih.gov |

Temperature and surface pressure are critical intensive properties that collectively determine the phase behavior of DPPC monolayers. hawaii.eduacs.org An increase in temperature causes the Π-A isotherms to shift towards larger surface pressures at a fixed molecular area. nih.gov This is attributed to increased thermal motion of the lipid chains. nih.gov Higher temperatures also lead to a shortening of the LE-LC coexistence plateau and an increase in its slope. nih.gov

Isobaric heating experiments, where the temperature is increased while maintaining a constant surface pressure, also induce phase transitions. acs.org The transition temperature is dependent on the surface pressure, as shown by peaks in thermal expandability measurements. hawaii.eduhawaii.edu Studies have identified a critical point for DPPC monolayers at a temperature of approximately 44 °C and a surface pressure of 57 mN/m. hawaii.eduacs.org Beyond this critical point, a distinct phase transition between the LE and LC phases no longer occurs. hawaii.eduacs.org

| Temperature (°C) | Transition Surface Pressure (πtr) (mN/m) | Notes |

|---|---|---|

| 10 | - | Below triple-point temperature; no LE-TC phase transition observed. nih.gov |

| 20 | ~6 | Clear LE-TC phase transition plateau observed. hawaii.edu |

| 30 | ~15 | Transition pressure increases with temperature. nih.gov |

| 40 | ~30 | Coexistence dome narrows as it approaches the critical temperature. nih.gov |

| 45 | ~48 | Approaching the critical point. nih.govhawaii.edu |

The two-dimensional phase behavior of DPPC monolayers shows a strong analogy to the three-dimensional phase transitions of pure substances. nih.govacs.org The gaseous (G), liquid-expanded (LE), and a tilted-condensed (TC) phase in the 2D system correspond to the gas, liquid, and solid phases in a 3D system. The phase diagram for a DPPC monolayer features a phase-saturation dome that outlines the coexistence of the LE and TC phases. nih.gov

The apex of this dome defines a critical point (Tc ≈ 44.1 °C), above which the distinction between the LE and TC phases vanishes. nih.govhawaii.edu The baseline of the dome defines a triple point (T₀ ≈ 17.5 °C), which is the lowest temperature at which the LE phase can exist and where the G, LE, and TC phases can coexist in equilibrium. nih.govhawaii.edu This comprehensive phase behavior, elucidated by advanced techniques like constrained drop surfactometry, reinforces the utility of DPPC monolayers as a model for fundamental thermodynamics. nih.govacs.org

To understand the relationship between the macroscopic properties observed in isotherms and the microscopic molecular arrangement, various structural characterization techniques are employed. These methods provide detailed information on the thickness, composition, and hydration of the different regions of the DPPC molecule within the monolayer.

Neutron reflectometry (NR) is a powerful, non-destructive technique for determining the structure of thin films at interfaces with sub-nanometer resolution. mdpi.com By measuring the reflectivity of a neutron beam from the monolayer, a scattering length density (SLD) profile perpendicular to the interface can be generated. This profile provides detailed structural information. researchgate.net

A common approach for analyzing NR data from DPPC monolayers is to use a two-layer model. mdpi.comnih.gov This model divides the monolayer into:

An upper layer corresponding to the hydrophobic acyl tails.

A lower layer representing the hydrophilic phosphocholine (B91661) headgroups, which is in contact with the aqueous subphase. nih.gov

This analysis allows for the determination of the thickness of both the tail (t_tails) and headgroup (t_heads) regions. mdpi.com Furthermore, by using isotopic substitution (e.g., deuterated DPPC and/or a heavy water subphase), NR can precisely quantify the degree of hydration, or the fraction of water molecules, within the polar headgroup region. mdpi.comcore.ac.uk For instance, in the liquid-condensed phase at a surface pressure of 30 mN·m⁻¹, NR studies have resolved the thickness of the aliphatic tails and the level of water penetration into the headgroups. mdpi.com The technique has also been used to show that as surface pressure increases, water is squeezed out of the DPPC layer. nih.gov

| Parameter | Value | Phase/Condition | Source |

|---|---|---|---|

| Headgroup Thickness (t_heads) | ~9-10 Å | LC Phase | mdpi.com |

| Tail Thickness (t_tails) | ~15-16 Å | LC Phase | mdpi.com |

| Headgroup Hydration | ~2.5 molecules H₂O per lipid | LC Phase | core.ac.uk |

| Acyl Chain Tilt Angle | ~33° from surface normal | LC Phase | core.ac.uk |

Structural Characterization of DPPC Monolayers

Ellipsometry for Interfacial Structure and Optical Properties

Ellipsometry is a powerful optical technique for characterizing the interfacial structure and optical properties of 1,2-Dipalmitoylphosphatidylcholine (DPPC) monolayers. By measuring the change in polarization of light upon reflection from a surface, ellipsometry provides information on the thickness and refractive index of thin films. mdpi.comresearchgate.net

In studies of DPPC monolayers at the air/water interface, multiple-angle-of-incidence ellipsometry (MAIE) has been employed to accurately determine both the thickness and the refractive index of the monolayer. researchgate.net This technique, when combined with others like neutron reflectometry, offers a comprehensive characterization of the DPPC monolayer. mdpi.comresearchgate.net For instance, in a liquid condensed phase, a DPPC monolayer at the air/buffer interface was found to have a thickness of approximately 14 Å. mdpi.com This value, along with an assumed length of 19 Å for the aliphatic chains, allowed for the calculation of a tilting angle of 37°. mdpi.com

The refractive index of the DPPC monolayer provides insights into its physical state. researchgate.net A study using multiple-beam interferometry on solid-supported DPPC monolayers in dry air reported a refractive index of 1.478 ± 0.006 and a thickness of 23.9 ± 0.5 Å. ucdavis.eduresearchgate.net These values are higher than those measured for black lipid films, a difference attributed to increased lipid packing density and the absence of hydrocarbon solvents. ucdavis.eduresearchgate.net It's also noted that the refractive index of DPPC is influenced by its packing density, with more tightly packed arrangements leading to a higher refractive index. ucdavis.edu

When considering the DPPC monolayer as an optically uniaxial system, its anisotropy can be described by the difference between the refractive indices parallel and perpendicular to the interface. mdpi.com A novel approach has been reported to calculate this optical anisotropy, which is dependent on the orientation of the aliphatic chains. mdpi.comresearchgate.net

Interactive Data Table: Optical Properties of DPPC Monolayers

| Technique | Subphase/Support | Thickness (Å) | Refractive Index | Tilt Angle (°) |

|---|---|---|---|---|

| Ellipsometry & Neutron Reflectometry | Air/Buffer | ~14 | 1.547 | 37 |

Brewster Angle Microscopy (BAM) for Lateral Structure and Molecular Organization

Brewster Angle Microscopy (BAM) is an invaluable tool for visualizing the lateral structure and molecular organization of DPPC monolayers at the air-water interface without the need for fluorescent labels. acs.orgnlab.pl This technique relies on the principle that when p-polarized light is incident at the Brewster angle, there is minimal reflection from a pure liquid surface. The presence of a monolayer alters the refractive index at the interface, leading to increased reflectivity and allowing for the visualization of different phases and domains. acs.org

In pure DPPC monolayers, BAM images reveal the formation of characteristic circular domains during the compression of the monolayer. acs.org As the surface pressure increases, these domains grow and eventually merge to form a homogeneous monolayer in the liquid-condensed (LC) phase, where the DPPC molecules are in a close-packed, ordered array. acs.org Upon expansion, these circular domains reappear. acs.org

BAM is particularly useful for observing the effects of external components on the lateral organization of DPPC monolayers. For example, the introduction of carbon nanoparticles leads to the formation of smaller, more numerous, and irregularly shaped domains compared to pure DPPC. acs.org Similarly, the interaction with dimethylsulfoxide (DMSO) significantly impacts the structure of the liquid expanded (LE) and gaseous phases of a DPPC monolayer, causing the domains to reorganize into much larger structures. nih.govacs.org

The technique can also be used to study the phase behavior of mixed lipid systems. In monolayers containing a mixture of purified phospholipids (B1166683) from calf surfactant, BAM has been used to distinguish domains enriched in DPPC. nih.gov These domains exhibit optical anisotropy, indicating the long-range orientational order of tilted lipid chains. nih.gov

X-ray Reflectivity and Grazing Incidence Diffraction (GID) for Vertical and Lateral Structure

X-ray reflectivity (XR) and grazing incidence X-ray diffraction (GIXD) are powerful, complementary techniques used to probe the vertical and lateral structure of DPPC monolayers at a molecular level. aps.orgrsc.org XR provides detailed information about the electron density profile normal to the interface, allowing for the determination of layer thickness, while GIXD reveals the in-plane packing and ordering of the lipid molecules. aps.orgosti.gov

Vertical Structure from X-ray Reflectivity:

XR studies on DPPC monolayers have been instrumental in understanding their vertical organization. For instance, in the presence of the peptide protegrin-1 (B1576752) (PG-1), XR data suggests that the peptide penetrates the headgroup layer of the DPPC monolayer, leading to an increase in the headgroup thickness and a decrease in its electron density. nih.gov In another study, the interaction of DPPC with the peptide melittin (B549807) was shown to destabilize the monolayer, facilitating its desorption. acs.orgnih.gov

The interaction with small molecules like cholesterol has also been extensively studied. XR reveals that the vertical position of cholesterol within the DPPC monolayer is highly dependent on its mole fraction. aps.org At lower concentrations, cholesterol is located within the hydrophobic region of DPPC. aps.org

Lateral Structure from Grazing Incidence Diffraction:

GIXD provides insights into the lateral packing of DPPC molecules. In a pure DPPC monolayer in the liquid-condensed phase, GIXD experiments show two characteristic Bragg peaks, indicating a tilted arrangement of the lipid tails. nih.gov The addition of certain molecules can disrupt this ordered packing. For example, fluorocarbon gases can induce the dissolution of the crystalline LC domains, leading to a more fluid monolayer. nih.gov

In mixed monolayers, GIXD can determine the in-plane organization and whether the components form mixed domains. For example, in DPPC monolayers containing β-sitostanol, the lateral organization depends on the composition. nih.gov At low stanol concentrations, the oblique structure of DPPC is maintained, while at higher concentrations, the molecular arrangement becomes hexagonal with molecules oriented perpendicular to the interface. nih.gov Similarly, in cholesterol-DPPC mixtures, GIXD data suggests the formation of alloy-like mixed domains of short-range order. aps.org

Interactive Data Table: Structural Parameters of DPPC Monolayers from X-ray Scattering

| System | Technique | Key Finding | Reference |

|---|---|---|---|

| DPPC + Protegrin-1 | XR | Peptide penetrates the headgroup layer. | nih.gov |

| DPPC + Cholesterol | XR, GIXD | Cholesterol's vertical position and formation of mixed domains are concentration-dependent. | aps.org |

| DPPC + β-Sitostanol | GIXD | Lateral organization changes from oblique to hexagonal with increasing stanol concentration. | nih.gov |

DPPC Monolayer Interactions with External Components

Interaction with Proteins and Peptides

The interaction of proteins and peptides with DPPC monolayers is a critical area of research, providing insights into membrane-protein interactions. The bee venom peptide melittin, for example, has been shown to destabilize DPPC monolayers, promoting their desorption. acs.orgnih.gov This interaction is dependent on the peptide-to-lipid ratio, with higher ratios leading to more frequent membrane insertion. mdpi.com The antimicrobial peptide protegrin-1 (PG-1) has been observed to penetrate the headgroup layer of DPPC monolayers. nih.gov

The presence of calcium ions can influence these interactions. For instance, the adsorption of bee venom sPLA2 to a DPPC monolayer and its subsequent enzymatic degradation are dependent on Ca2+. osti.gov In the absence of Ca2+, the DPPC molecules maintain a monolayer organization, and the adsorption of sPLA2 leads to tighter packing. osti.gov

The insertion of amyloid-β peptide into DPPC bilayers has been shown to suppress the ripple phase of the membrane at high humidity and allow for more uniform swelling. iucr.org This suggests that the peptide can more easily penetrate the bilayer. iucr.org

Interaction with Small Molecules and Compounds

DPPC monolayers serve as excellent models for studying the interactions of small molecules with cell membranes. Cholesterol is a key small molecule whose interaction with DPPC has been extensively investigated. The addition of cholesterol to a DPPC monolayer induces a condensing effect, leading to a more tightly packed state. acs.org The vertical position of cholesterol within the monolayer is dependent on its mole fraction, and at certain concentrations, it forms mixed domains with DPPC. aps.org The presence of cholesterol also alters the phase behavior of DPPC monolayers, causing the disappearance of the characteristic plateau in the pressure-area isotherm. nih.gov

Other small molecules also modulate the properties of DPPC monolayers. The endocrine disruptor bisphenol-A (BPA) causes an expansion of the mean molecular area in both pure DPPC and DPPC/cholesterol mixed monolayers. nih.gov Dimethylsulfoxide (DMSO) has a condensing and caging effect on DPPC monolayers, leading to the formation of much larger domain structures. nih.govacs.org

Interactive Data Table: Effects of Small Molecules on DPPC Monolayers

| Molecule | Key Effect | Reference |

|---|---|---|

| Cholesterol | Condensing effect, alters phase behavior, forms mixed domains. | aps.orgacs.orgnih.gov |

| Bisphenol-A (BPA) | Expansion of mean molecular area. | nih.gov |

Influence of Ion Composition on Interfacial Layers

The ion composition of the aqueous subphase significantly influences the structure and properties of DPPC monolayers at the air-water interface. The effects of both monovalent and divalent cations have been a subject of numerous studies.

Monovalent cations like Na+ have been found to have minor effects on the structure of DPPC monolayers. acs.org In contrast, divalent cations such as Ca2+ and Zn2+ have a more pronounced impact. acs.orgosti.gov Ca2+ strongly affects the headgroup conformation of DPPC molecules and induces tighter packing, thereby promoting the liquid condensed phase. acs.org This is achieved through binding to both the phosphate (B84403) and carbonyl oxygens. acs.org Zn2+ also interacts strongly with DPPC, inducing condensation of the monolayer. rsc.org The presence of salts in the subphase generally leads to an increase in the surface pressure of the DPPC monolayer at a fixed area per molecule. publish.csiro.au

The type of anion also plays a role, following the Hofmeister series. publish.csiro.au For instance, CH3COO- ions have been shown to interact more strongly with DPPC molecules than Cl- and Br-. publish.csiro.au The presence of high salt concentrations can disrupt lipid packing, leading to an expansion of the liquid-expanded phase. mdpi.com

The interaction with divalent cations can also be ion-specific. For example, Ca2+ and Zn2+ differentially affect the structure of DPPC bilayers, with both initially causing the bilayer to thicken. osti.gov However, further increases in Ca2+ concentration lead to a thinning of the bilayer. osti.gov

Mechanical and Dynamic Behavior of DPPC Bilayers

The mechanical properties of DPPC bilayers are crucial for their function in biological and technological applications and are intrinsically linked to the lipid phase. mdpi.comacs.org Key mechanical parameters include the bending rigidity and the area compressibility modulus.

Bending Rigidity (κ): This parameter describes the energy required to bend the membrane. acs.org The bending rigidity of DPPC is phase-dependent, being significantly higher in the more ordered gel phase compared to the fluid Lα phase. Experimental measurements using techniques like flicker noise spectroscopy have determined the bending rigidity coefficient for DPPC bilayers. For instance, values in the range of (5.0–5.3) × 10⁻²⁰ J have been reported for the gel phase at 295 K. nih.gov However, values can differ depending on the experimental or numerical approach used. nih.gov

Area Compressibility Modulus (KA): This modulus quantifies the energy needed to stretch or compress the membrane area at a constant number of lipids. acs.org It reflects the membrane's resistance to lateral expansion or compression. Like bending rigidity, KA is higher in the gel phase due to the tight packing of the lipid molecules. acs.org

The dynamic behavior of DPPC bilayers is also heavily influenced by their phase. In the fluid Lα phase, lipids exhibit rapid lateral diffusion and rotational motion. Under mechanical stress, such as lateral compression or stretching, the bilayer responds by changing its thickness and can undergo phase transitions. mdpi.com For example, atomistic simulations have shown that under compression, a planar DPPC membrane can transition to an undulated state, while stretching can induce thinning and eventual rupture. mdpi.com These mechanical responses are critical for processes involving membrane deformation, such as vesicle formation and cell fusion. acs.orgnih.gov

| Property | Description | Typical Value (Gel Phase) | Phase Dependence |

|---|---|---|---|

| Bending Rigidity (κ) | Energy required to curve the membrane | (5.0 ± 3.3) × 10⁻²⁰ J | Higher in gel phase, lower in fluid phase nih.govrsc.org |

| Area Compressibility Modulus (KA) | Resistance to area changes under lateral stress | Higher value | Higher in gel phase, lower in fluid phase acs.orgacs.org |

Response to Lateral Compression and Stretching

The mechanical behavior of 1,2-Dipalmitoylphosphatidylcholine (DPPC) model membranes under lateral forces reveals distinct structural transformations. When subjected to lateral compression, a DPPC bilayer initially responds by increasing in thickness. nih.govrsc.org Microsecond-scale molecular dynamics simulations at 323 K have shown that as compressive lateral pressure increases, the membrane maintains its planar symmetry up to approximately 40 bar. acs.org Beyond this threshold, between 40 and 50 bar, the membrane undergoes a significant structural phase transition from a uniform state to an undulated or buckled phase. nih.govrsc.orgacs.org This transition is marked by sharp changes in structural metrics like the area per lipid. rsc.orgacs.org The process is also characterized by hysteresis; when the compression is reversed, the system shows a shift of about 10 bar, indicating a memory effect in the membrane's structural response. nih.govrsc.org

In monolayer systems, lateral compression also induces phase transitions. For condensed-state DPPC monolayers, compression can lead to the formation of three-dimensional structures. frontiersin.org The process often begins with the formation of small undulations, which then grow into buckles and can fold into a bilayer in the aqueous subphase. frontiersin.orgnih.gov

Membrane Thinning and Rupture under Extreme Stress

Under extreme tensile stress, the systematic thinning of a DPPC membrane ultimately leads to its rupture. Molecular dynamics simulations have precisely identified the pressure ranges for these critical events. As the lateral stretching (negative pressure) increases, the membrane becomes progressively thinner. nih.govrsc.org Rupture of the membrane becomes a probable event at a lateral pressure of approximately -170 bar. nih.govrsc.org At a pressure of -200 bar, rupture becomes certain. nih.govrsc.orgacs.org These findings are consistent with other simulation studies which also observed membrane rupture at around -200 bar, a state corresponding to a surface tension of approximately 90 mN/m where hydrophilic pores form. nih.govnih.govmdpi.com

Influence of Lipid Packing Density on Membrane Mechanics

The lipid packing density, often quantified by the area per lipid (APL), is a critical parameter that profoundly influences the mechanical properties and phase behavior of DPPC membranes. acs.orgmdpi.com During lateral compression, the APL decreases as the lipids are forced closer together. acs.orgmdpi.com This increased packing density leads to a thicker, more ordered membrane. acs.orgmdpi.com The transition from a planar to an undulated phase under compression occurs at a critical APL value of about 0.57 nm², which appears to be a threshold for the stability of the planar liquid crystalline phase. nih.gov In the solid-ordered phase, achieved at temperatures below the main phase transition, the denser packing of lipid tails results in a significantly lower APL compared to the liquid phase. acs.orgmdpi.com

Molecular Dynamics (MD) Simulations of DPPC Membranes

Molecular Dynamics (MD) simulations have become an indispensable tool for investigating the properties of lipid bilayers at an atomic level of detail, which is often inaccessible through experimental methods alone. nih.gov By modeling the interactions between individual atoms over time, MD simulations provide profound insights into the structure, dynamics, and function of membranes like those composed of DPPC. mdpi.comnih.gov These computational studies allow for the systematic manipulation of variables such as temperature, pressure, and composition, enabling a detailed exploration of the membrane's phase behavior and mechanical properties. acs.orgnih.gov

Reproduction of Experimental Data (NMR, X-ray, Diffusion, Elastic Constants)

A crucial aspect of validating MD simulations is their ability to reproduce data obtained from physical experiments. Modern force fields used in simulations, such as CHARMM36 and others, have demonstrated a high degree of success in this regard for DPPC membranes. nih.govacs.orgnih.gov

X-ray and Neutron Diffraction: MD simulations can calculate electron density profiles and form factors that show excellent agreement with experimental results from X-ray and neutron scattering techniques. nih.govnih.govresearchgate.net For example, the bilayer thickness derived from simulated electron density profiles aligns well with values from X-ray diffraction. nih.govnih.gov

NMR Spectroscopy: Simulations can accurately predict deuterium (B1214612) order parameters (S_CD) for the acyl chains, which are a key output of 2H NMR experiments. acs.orgnih.govresearchgate.net This agreement validates the simulated structure and ordering of the lipid tails.

Diffusion: Lateral diffusion coefficients of lipids calculated from simulations are consistent with experimental measurements, correctly capturing the fluidity of the membrane in different phases. nih.gov

Elastic Constants: MD simulations have been used to calculate mechanical properties like the area compressibility modulus (K_a) and the bending rigidity coefficient (κ). The values obtained for K_a are in good agreement with experimental data from methods like pipette aspiration. nih.gov For bending rigidity, simulated values for DPPC are on the order of 10⁻²⁰ J, consistent with the range observed in experiments, although the exact values can depend on the computational approach and system setup. acs.orgacs.org

This strong correspondence between simulation and experiment lends significant confidence to the insights derived from computational models. nih.govresearchgate.net

Insights into Atomic-Level Structure and Dynamics

MD simulations offer a granular view of the molecular arrangements and motions within a DPPC membrane. They have been instrumental in characterizing the various thermal phases of DPPC, including the crystalline (L_c), gel (L_β), ripple (P_β), and liquid-crystalline (L_α) phases, with structural properties that align well with experimental findings. acs.org

Simulations provide detailed information on:

Lipid Packing and Ordering: They reveal how lipid tails pack together, the degree of ordering along the acyl chains, and how this changes with temperature or in the presence of other molecules like cholesterol. mdpi.comnih.gov For example, simulations show that the nematic order parameters confirm the absence of cross-tilt configurations in the acyl chains during certain phase transitions.

Headgroup Orientation and Hydration: The orientation of the phosphocholine headgroup relative to the membrane surface and its interaction with surrounding water molecules can be precisely determined. acs.org Simulations show that the P-N vector of the headgroup lies nearly parallel to the membrane surface. acs.org

Interfacial Properties: The simulations can model the complex electrostatic environment at the membrane-water interface, including the membrane dipole potential, which arises from the ordered arrangement of lipid headgroups and water molecules. scispace.com

These atomic-level details are crucial for understanding the fundamental physical principles that govern membrane behavior and function. acs.orgnih.gov

Modeling Asymmetric DPPC Membranes and Their Properties

Biological membranes are inherently asymmetric, with different lipid compositions in their inner and outer leaflets. MD simulations are a powerful tool for exploring the consequences of this asymmetry, which is challenging to create and maintain in experimental model systems. rsc.orgnih.gov

Simulations of asymmetric bilayers, for instance with one leaflet composed of DPPC and the other containing a different lipid like Dipalmitoylphosphatidylserine (DPPS) or a polyunsaturated lipid, have revealed several key properties: rsc.orgacs.org

Interleaflet Coupling: The composition of one leaflet influences the properties of the opposing leaflet. For example, simulations have shown that an ordered leaflet can induce a degree of order in a less ordered leaflet. nih.govmdpi.com

Differential Properties: Asymmetry leads to differences in properties between the two leaflets, such as surface area per lipid, lipid packing density, and electrostatic potential. nih.govacs.orgmdpi.com A study of a DPPC/DPPS asymmetric membrane found that the total atomic density was higher in the DPPS-containing leaflet. acs.org

Cholesterol Distribution: In asymmetric membranes containing cholesterol, simulations show that cholesterol can distribute unevenly between the leaflets, driven by its chemical potential in each specific lipid environment. rsc.orgfrontiersin.org This redistribution plays a role in modulating and potentially balancing the mechanical stresses arising from the asymmetry. rsc.org

These modeling studies are essential for bridging the gap between simple, symmetric model systems and the complexity of real biological membranes. acs.orgnih.gov

Data Tables

Table 1: Mechanical Properties of DPPC Bilayers from Molecular Dynamics Simulations

| Property | Condition | Value | Source |

| Phase Transition (Compression) | 323 K | 40-50 bar | nih.govrsc.org |

| Rupture Probability (Stretching) | 323 K | -170 bar | nih.govrsc.org |

| Rupture Certainty (Stretching) | 323 K | -200 bar | nih.govrsc.org |

| Bending Rigidity Coefficient (κ) | 295 K | 4.28 × 10⁻²⁰ J | acs.orgacs.org |

| Area Compressibility Modulus (K_a) | 323 K (Experimental Area) | 138 ± 26 dyn/cm | researchgate.netnih.gov |

| Area per Lipid (APL) - L_α phase | 323-325 K | ~0.63 - 0.65 nm² | nih.govnih.gov |

Lipid Raft Formation in DPPC-Containing Model Systems

Lipid rafts are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins that are thought to play a vital role in cellular processes like signal transduction and membrane trafficking. In model systems, DPPC, a saturated phospholipid, is a common component used to mimic the behavior of raft-associated lipids.

Coexistence of Liquid-Ordered (Lo) and Liquid-Disordered (Ld) Phases

The formation of lipid rafts is fundamentally linked to the phase behavior of the lipid mixture. In ternary systems composed of DPPC, an unsaturated phospholipid like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), and cholesterol, the membrane can separate into two distinct liquid phases: the liquid-ordered (Lo) phase and the liquid-disordered (Ld) phase. researchgate.netnih.govmdpi.com

The Lo phase, enriched in saturated lipids like DPPC and cholesterol, is characterized by tightly packed acyl chains, leading to a higher degree of order and reduced fluidity. researchgate.net In contrast, the Ld phase, predominantly composed of unsaturated lipids, exhibits a more fluid and disordered state. researchgate.net This phase separation is a hallmark of raft-forming mixtures. bbk.ac.uk The coexistence of these two phases allows for the formation of Lo domains, or "rafts," floating within the Ld "sea." bbk.ac.uk

Molecular dynamics simulations have shown that in these phase-separated systems, small molecules like oxygen and water preferentially transit through the DOPC and cholesterol-rich boundaries of the more tightly packed DPPC microdomains. researchgate.net This suggests that while rafts provide structural rigidity, they maintain a degree of permeability at their interfaces. researchgate.net

Role of Cholesterol and Saturated Lipids in Raft Formation

Cholesterol is an essential player in the formation of lipid rafts. Its rigid, planar structure has a unique ordering effect on the acyl chains of neighboring phospholipids. nih.gov In mixtures containing DPPC and an unsaturated lipid, cholesterol preferentially interacts with the saturated acyl chains of DPPC. rsc.org This interaction promotes the tighter packing of DPPC molecules, driving the formation of the Lo phase. nih.govplos.org

Studies have shown that the enthalpic interactions between DPPC-DPPC and DPPC-cholesterol are the primary drivers of the unmixing process that leads to raft formation. nih.govplos.org In essence, the favorable interactions between the saturated lipid and cholesterol, compared to those between the saturated and unsaturated lipids, lead to the segregation of these components into distinct domains.

The presence of other saturated lipids can also influence raft formation. For instance, the inclusion of dipalmitoylphosphatidylethanolamine (DPPE) in a DPPC/cholesterol mixture can disrupt the existing interactions and lead to the formation of cholesterol-rich domains, highlighting the influence of the phospholipid headgroup on these interactions. nih.gov

Nanoscale Structure and Dynamics of Lipid Rafts

Lipid rafts in model systems are typically nanoscale structures. frontiersin.orgucl.ac.uk Their size and dynamics are influenced by factors such as temperature, lipid composition, and the specific types of lipids present.

Neutron scattering studies have provided valuable data on the size of these domains. For example, in a 1:1:1 molar ratio of DPPC:DOPC:cholesterol, lipid rafts with a diameter of approximately 18 nm were observed. frontiersin.orgucl.ac.ukresearchgate.net In a 2:2:1 molar ratio of DPPC:POPC:cholesterol, the rafts were smaller, around 7 nm in diameter. frontiersin.orgucl.ac.ukresearchgate.net This phase separation was found to be reversible with changes in temperature. frontiersin.orgucl.ac.ukresearchgate.net

| Lipid Mixture (molar ratio) | Raft Diameter (nm) | Key Observation |

|---|---|---|

| DPPC:DOPC:Cholesterol (1:1:1) | ~18 | Formation of larger lipid rafts. frontiersin.orgucl.ac.ukresearchgate.net |

| DPPC:POPC:Cholesterol (2:2:1) | ~7 | Formation of smaller lipid rafts. frontiersin.orgucl.ac.ukresearchgate.net |

Influence of Lipid Chain Mismatch on Raft Size

A significant factor influencing the size of lipid rafts is the degree of mismatch between the acyl chain lengths of the saturated and unsaturated lipids in the mixture. frontiersin.orgucl.ac.ukmanchester.ac.uk

Studies have demonstrated that a greater mismatch in chain length leads to the formation of larger rafts. frontiersin.orgucl.ac.uk For example, the mismatch between the 16-carbon chains of DPPC and the 18-carbon chains of DOPC (with two double bonds) is greater than that between DPPC and POPC (with one 16-carbon and one 18-carbon chain with one double bond). This correlates with the observation of larger rafts in the DPPC/DOPC/cholesterol system compared to the DPPC/POPC/cholesterol system. frontiersin.orgucl.ac.uk

The acyl chain length of the saturated lipid itself also plays a role. In mixtures with cholesterol, lipids with longer saturated chains, such as distearoylphosphatidylcholine (DSPC), tend to form larger domains than those with shorter chains like DPPC. drexel.edu This is attributed to the enhanced condensing effect of cholesterol on lipids with longer acyl chains. nih.gov

| Saturated Lipid | Unsaturated Lipid | Relative Raft Size | Reasoning |

|---|---|---|---|

| DPPC | DOPC | Larger | Greater acyl chain mismatch. frontiersin.orgucl.ac.ukmanchester.ac.uk |

| DPPC | POPC | Smaller | Lesser acyl chain mismatch. frontiersin.orgucl.ac.uk |

| DSPC | - | Larger (than DPPC) | Longer saturated acyl chains. drexel.edu |

Mechanisms of Surface Tension Lowering by DPPC in Lung Surfactant

The ability of pulmonary surfactant to drastically lower surface tension to near-zero levels is essential for preventing alveolar collapse at the end of expiration and reducing the work of breathing. physiology.orgwikipedia.org While natural lung surfactant contains less than 40% DPPC, this molecule is the principal component responsible for achieving the very low surface tensions required for normal lung function. nih.gov

DPPC, along with other surfactant components, is secreted by type II alveolar cells into the thin liquid layer lining the alveoli. wikipedia.orgphysiology.org As an amphipathic molecule, DPPC orients itself at the air-water interface, with its hydrophilic head group in the aqueous subphase and its hydrophobic fatty acid tails facing the air. wikipedia.org This adsorption process is the initial step in forming the surfactant film. The hydrophobic surfactant proteins, SP-B and SP-C, are crucial for enhancing the rate of adsorption. nih.gov

During exhalation, the alveolar surface area decreases, leading to the compression of the surfactant film. core.ac.uk This lateral compression packs the DPPC molecules tightly together. physiology.org As the molecules become more ordered and densely packed, the monolayer transitions from a liquid-expanded (LE) phase to a more rigid, tilted-condensed (TC) or liquid-condensed (LC) phase. hawaii.eduacs.orgnih.gov This highly ordered state allows the film to withstand high surface pressures, thereby reducing surface tension to the extremely low values (near 0 mN/m) necessary for lung stability. physiology.orghawaii.edu Pure DPPC monolayers can be readily compressed to these near-zero surface tensions at physiological temperatures. hawaii.edu

Table 1: Phase Transitions of DPPC Monolayer During Compression

| Phase | Molecular Arrangement | Surface Area per Molecule | Characteristics |

| Gaseous | Very dilute, molecules are far apart | >120 Ų/molecule | Minimal intermolecular interaction. physiology.org |

| Liquid-Expanded (LE) | Interacting but disordered molecules | ~100 Ų/molecule | Molecules are mobile within the film. physiology.orgacs.org |

| Tilted-Condensed (TC) / Liquid-Condensed (LC) | Tightly packed, ordered molecules | ~40 Ų/molecule | Film is rigid and withstands high pressure. physiology.orgacs.org |

Given that pulmonary surfactant is a mixture of various lipids and proteins, a mechanism is required to achieve a surface film predominantly composed of the component most capable of lowering surface tension, which is DPPC. physiology.orghawaii.edu The "squeeze-out" hypothesis provides a model for this process. According to this model, as the mixed-component surfactant film is compressed during exhalation, the less stable, more fluid components—such as unsaturated phospholipids (like POPC) and cholesterol—are selectively excluded or "squeezed out" from the interfacial monolayer. physiology.orgpurdue.edumdpi.com

This selective removal of fluid components results in a monolayer that becomes progressively enriched in the most stable component, DPPC. physiology.orghawaii.edu This enrichment is crucial because lipids like 1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC) cannot typically be compressed to low surface tensions at body temperature. hawaii.edu The squeezed-out material is thought to form surface-associated multilayer structures or vesicles in the subphase, which can be reincorporated into the monolayer upon film expansion during inhalation. nih.govnih.gov The hydrophobic surfactant proteins SP-B and SP-C are believed to be essential for this reversible formation of multilayer structures. nih.gov

Further refinement of the squeeze-out model suggests that the process follows a nucleation-growth mechanism. nih.govresearchgate.net Research on animal-derived clinical surfactant preparations indicates that the squeeze-out of non-DPPC components originates from the fluid phases of a phase-separated monolayer. nih.gov This process occurs within a narrow range of high surface pressures. nih.gov

According to this model, as the surface film is compressed, three-dimensional (3D) nuclei begin to form within the fluid phases of the monolayer. nih.gov These nuclei develop and grow, effectively removing the more fluid lipids from the air-water interface. nih.govresearchgate.net The growth of these 3D structures ceases after a certain point, leaving behind an interfacial film that is highly enriched in DPPC. nih.gov This entire refining process is completed within a specific surface pressure range, resulting in the DPPC-enriched monolayer capable of achieving near-zero surface tension. nih.gov

The culmination of the adsorption, compression, and squeeze-out processes is the formation of a highly ordered, DPPC-enriched monolayer at the air-water interface. nih.govmdpi.com Because DPPC has two saturated acyl chains, it can pack very tightly, forming a stable, almost solid-like film at the end of expiration. researchgate.net It is this densely packed structure that allows the surfactant film to resist the compressive forces and reduce surface tension to values approaching 0 mN/m. wikipedia.orghawaii.edu This is a significant reduction from the surface tension of water, which is approximately 70 mN/m. wikipedia.org The resulting low surface tension is fundamental to preventing the collapse of small alveoli and ensuring the mechanical stability of the lung. wikipedia.orgscispace.com

DPPC's Role in Alveolar Stability and Lung Compliance

The reduction of surface tension by the DPPC-enriched surfactant film has profound physiological consequences for the lung. By counteracting the natural tendency of the alveoli to collapse due to surface tension, DPPC plays a direct role in maintaining alveolar stability, particularly at the low lung volumes reached at the end of expiration. wikipedia.orgpatsnap.com This stabilization prevents atelectasis (the collapse of alveoli). wikipedia.org

Furthermore, the surfactant film helps to equalize the sizes of neighboring alveoli. purdue.edu In the absence of surfactant, smaller alveoli would have a greater tendency to collapse and empty their air into larger ones, an unstable condition described by the Law of Laplace. purdue.edu By reducing surface tension more effectively in smaller, more compressed alveoli, the DPPC-enriched film helps to maintain a uniform inflation across the lung. wikipedia.org

This reduction in surface tension also greatly increases lung compliance, which is the measure of the lung's ability to stretch and expand. wikipedia.org By lowering the pressure difference required to inflate the lungs, the surfactant film significantly reduces the muscular effort, or work, of breathing. wikipedia.org

Recycling and Degradation of DPPC in Alveolar Space

The components of pulmonary surfactant, including DPPC, are in a constant state of turnover, involving synthesis, secretion, and eventual removal from the alveolar space. patsnap.comcdc.gov A significant portion of alveolar DPPC is recycled. cdc.gov The primary mechanism for removal of DPPC from the alveolar space is endocytosis, which is carried out predominantly by alveolar type II cells, with a smaller contribution from alveolar macrophages. physiology.org

Once internalized by type II cells, DPPC can be either re-secreted as part of new surfactant or degraded. physiology.orgnih.gov Studies in rats have shown that internalized DPPC is degraded, with its breakdown products appearing in metabolites like lyso-PC and water-soluble forms such as choline (B1196258) and choline phosphate. physiology.orgnih.gov The degradation of internalized DPPC is largely carried out by a lysosomal-type phospholipase A2. physiology.org

Alveolar macrophages also play a role in the catabolism of pulmonary surfactant. cdc.govnih.gov These cells can internalize and degrade surfactant DPPC, breaking it down into products that likely include free choline and fatty acids, most of which are then released into the extracellular fluid. nih.gov This continuous process of secretion, recycling, and degradation ensures a constant and functional surfactant pool in the alveoli. physiology.org

Dppc in Drug Delivery Systems Research

DPPC as a Primary Lipid in Liposomal Drug Delivery Vehicles

1,2-Dipalmitoylphosphatidylcholine (DPPC) is a key phospholipid extensively utilized in the formulation of liposomal drug delivery systems. nih.govacs.orgnih.govscienceopen.com Liposomes are microscopic, spherical vesicles composed of one or more lipid bilayers, which can encapsulate both hydrophilic and hydrophobic therapeutic agents. mdpi.comyoutube.com The structure of DPPC, featuring a hydrophilic head group and two saturated hydrophobic acyl chains, makes it an ideal component for forming these stable bilayers. mdpi.com

The selection of DPPC as a primary lipid is often due to its biocompatibility, biodegradability, and its ability to form rigid and relatively impermeable membranes at physiological temperature (37°C). nih.govmdpi.com This rigidity is a direct result of the saturated nature of its palmitoyl (B13399708) chains, which allows for tight packing of the lipid molecules. tandfonline.com This characteristic is crucial for minimizing premature drug leakage and enhancing the stability of the liposome (B1194612) during circulation. mdpi.com

Furthermore, DPPC's well-defined phase transition temperature (Tm) of approximately 41-42°C is a critical feature exploited in the design of stimulus-responsive liposomes, particularly thermosensitive liposomes (TSLs). acs.orgnih.gov Below this temperature, the liposome exists in a stable gel phase, and above it, it transitions to a more fluid liquid-crystalline phase, leading to a significant increase in membrane permeability and subsequent drug release. nih.govacs.orgscienceopen.com This property allows for targeted drug delivery to sites where mild hyperthermia is applied. nih.govplos.org

Formulation and Physicochemical Properties of DPPC-based Liposomes

Influence of DPPC on Liposome Stability and Permeability

The stability and permeability of liposomes are critical determinants of their efficacy as drug delivery vehicles. DPPC-based liposomes are known for their high stability and low permeability, which can be attributed to the saturated nature of the dipalmitoyl acyl chains. mdpi.comtandfonline.com These saturated chains lead to a higher phase transition temperature (Tm) compared to lipids with unsaturated acyl chains. Below this Tm, the lipid bilayer exists in a tightly packed, ordered gel state, which significantly restricts the leakage of encapsulated drugs. tandfonline.com

The inclusion of cholesterol in DPPC liposome formulations is a common strategy to further enhance membrane stability and reduce permeability. tandfonline.comcentraliens-lyon.net Cholesterol modulates the fluidity of the lipid bilayer, increasing the packing density of the phospholipids (B1166683) and reducing the deformability of the membrane. tandfonline.comcentraliens-lyon.net However, the concentration of cholesterol is a critical factor, as low concentrations have been shown to potentially decrease stability. tandfonline.comtandfonline.com

Studies have demonstrated that liposomes composed of phospholipids with longer saturated acyl chains, such as distearoylphosphatidylcholine (DSPC), exhibit even greater stability and drug retention compared to DPPC liposomes. tandfonline.comtandfonline.com Conversely, liposomes made from lipids with shorter acyl chains, like dimyristoylphosphatidylcholine (B1235183) (DMPC), are less stable and more prone to leakage. tandfonline.comtandfonline.com

Encapsulation Efficiency of Therapeutic Agents in DPPC Liposomes

The encapsulation efficiency (EE) of a liposomal formulation refers to the percentage of the initial drug that is successfully entrapped within the liposomes. This is a crucial parameter in the development of drug delivery systems, as it directly impacts the therapeutic dose that can be delivered. The EE of DPPC liposomes is influenced by several factors, including the physicochemical properties of the drug, the lipid composition of the liposomes, and the preparation method used. uem.br

Hydrophilic drugs are encapsulated in the aqueous core of the liposome, while hydrophobic drugs are partitioned within the lipid bilayer. mdpi.com The passive encapsulation of hydrophilic drugs often results in lower EE compared to active loading methods. uem.br For instance, the encapsulation efficiency of the hydrophilic drug 5-fluorouracil (B62378) in DPPC/cholesterol liposomes was found to be relatively low when using passive loading techniques. uem.br

The composition of the lipid bilayer also plays a significant role. The inclusion of other lipids and cholesterol can affect the packing of the lipid bilayer and, consequently, the amount of drug that can be accommodated. mdpi.comresearchgate.net For example, one study found that pure DPPC liposomes exhibited a higher encapsulation efficiency for fluorescein-sodium compared to DPPC liposomes containing cholesterol. mdpi.com Conversely, another study reported that the presence of cholesterol in DPPC liposomes promoted the encapsulation of curcumin. researchgate.net The concentration of the phospholipid itself is also a key factor, with higher concentrations of DPPC generally leading to higher encapsulation efficiencies. mdpi.com

Table 1: Encapsulation Efficiency of Various Compounds in DPPC-based Liposomes

| Encapsulated Agent | Liposome Composition | Encapsulation Efficiency (%) | Reference |

| Inulin | DPPC/Cholesterol | 2.13 ± 0.04 | tandfonline.com |

| Curcumin | DPPC/Cholesterol | > DPPC+DPPG > DPPG > SPC | jst.go.jp |

| NF-κB Decoy Oligonucleotides | DPPC/DOPE/DPPG/CH | 29.6 ± 1.5 | nih.gov |

| Fluorescein-Sodium | DPPC | 84 | mdpi.com |

| 5-Fluorouracil | DPPC/Cholesterol | ~6 | uem.br |

| Doxorubicin (B1662922) | DPPC/DC8,9PC/DSPE-PEG2000 | High | nih.gov |

Note: This table presents a selection of reported encapsulation efficiencies and is not exhaustive. Values can vary significantly based on the specific formulation and experimental conditions.

Impact of Temperature and pH on Drug Release Kinetics from DPPC Liposomes

The release of therapeutic agents from DPPC liposomes is significantly influenced by environmental factors, particularly temperature and pH. mdpi.commdpi.com These factors can alter the integrity and permeability of the lipid bilayer, leading to the controlled or triggered release of the encapsulated drug. nih.gov

Temperature: The most prominent characteristic of DPPC liposomes is their sharp phase transition from a stable gel phase to a more fluid liquid-crystalline phase at their phase transition temperature (Tm) of approximately 41-42°C. acs.orgnih.gov This transition leads to a dramatic increase in the permeability of the liposomal membrane, resulting in the rapid release of the encapsulated contents. nih.govscienceopen.com This property is the cornerstone of thermosensitive liposomes (TSLs), which are designed to release their payload when exposed to localized hyperthermia at the target site. nih.gov Below the Tm, drug leakage is minimal, ensuring stability during circulation. plos.org

pH: The pH of the surrounding environment can also modulate drug release from DPPC liposomes. mdpi.comresearchgate.net Pathological tissues, such as tumors, often exhibit a slightly acidic microenvironment compared to healthy tissues. nih.gov This pH difference can be exploited to trigger drug release from pH-sensitive liposomes. youtube.comnih.gov By incorporating pH-sensitive components into the DPPC bilayer, the liposomes can be engineered to become unstable and release their cargo in response to the lower pH of the target site. nih.govnih.gov Studies have shown that changes in pH can alter the thermal characteristics of DPPC liposomes and that the rate of drug release can be significantly different at various pH values. jst.go.jpmdpi.com For example, one study noted that at a pH of around 6.8, the physicochemical properties of certain DPPC liposomal complexes were noticeably altered. mdpi.comresearchgate.netconsensus.app

Stimulus-Responsive DPPC Liposomes for Controlled Drug Release

Thermosensitive DPPC Liposomes (TSLs) for Targeted Delivery

Thermosensitive liposomes (TSLs) represent a significant advancement in stimulus-responsive drug delivery, with DPPC being the foundational lipid for their development. nih.govacs.orgnih.govscienceopen.com The core principle behind TSLs lies in the sharp gel-to-liquid crystalline phase transition of DPPC at approximately 41-42°C. acs.orgnih.gov This temperature is just above the normal physiological body temperature, making it ideal for externally triggered drug release using mild local hyperthermia. plos.org

When TSLs are administered systemically, they remain stable and retain their encapsulated drug payload while circulating in the bloodstream at 37°C. plos.org Upon reaching the target tissue, such as a tumor, localized heating is applied to raise the temperature to the phase transition point of the liposomes. nih.gov This temperature increase induces a conformational change in the DPPC bilayer, leading to the formation of transient pores and a significant increase in membrane permeability. acs.org This, in turn, facilitates the rapid and localized release of the encapsulated therapeutic agent directly at the desired site of action. nih.govscienceopen.com

To enhance the release kinetics and lower the transition temperature to a more clinically achievable range of 40-43°C, TSL formulations are often modified. nih.gov A common approach is the incorporation of lysolipids, such as monopalmitoylphosphatidylcholine (MPPC), or other phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC). nih.gov These additives help to destabilize the lipid bilayer at the phase transition temperature, promoting a more rapid and complete release of the drug cargo. nih.gov

Phototriggerable DPPC Liposomes for Light-Induced Drug Release

The development of phototriggerable liposomes represents a significant advancement in controlled drug delivery, enabling the release of therapeutic agents at specific sites in response to light. DPPC is a key component in many of these light-sensitive formulations due to its well-defined phase transition temperature and ability to form stable bilayers.

Researchers have engineered DPPC-based liposomes to release their contents upon exposure to light by incorporating photopolymerizable or photosensitizing molecules into the lipid bilayer. nih.govnih.gov One such approach involves the use of the photopolymerizable diacetylene phospholipid, 1,2-bis(tricosa-10,12-diynoyl)-sn-glycero-3-phosphocholine (DC8,9PC), in combination with DPPC. nih.govthno.org Upon exposure to UV light (e.g., 254 nm), the DC8,9PC molecules within the DPPC matrix undergo photopolymerization, leading to the formation of pores in the liposome membrane and subsequent release of the encapsulated drug. nih.govacs.org

Visible light-triggered release has also been achieved, which is more amenable to in vivo applications due to the deeper tissue penetration of visible light wavelengths. nih.gov For instance, DPPC liposomes containing DC8,9PC and a photosensitizer can be triggered to release their cargo using a 514 nm laser. nih.gov This visible light-induced release is not dependent on photopolymerization but rather on the spectral properties of the entrapped molecules. nih.gov Studies have shown that doxorubicin (DOX)-loaded DPPC:DC8,9PC liposomes release the drug upon laser treatment, leading to enhanced cell-killing effects in cancer cell lines. nih.gov

Another strategy for creating phototriggerable DPPC liposomes involves the incorporation of photochromic lipids like "Bis-Azo PC". nih.govnih.gov These lipids undergo a reversible cis-trans isomerization upon exposure to specific wavelengths of light (e.g., 360 nm for trans-to-cis and 470 nm for cis-to-trans), which disrupts the packing of the lipid bilayer and induces leakage of the liposomal contents. nih.govnih.govtandfonline.com The addition of cholesterol to these formulations can further modulate the stability and light-responsive properties of the liposomes. nih.govnih.gov

The table below summarizes key findings from research on phototriggerable DPPC liposomes.

| Liposome Composition | Triggering Mechanism | Light Source | Released Cargo | Key Findings |

| DPPC:DC8,9PC:DSPE-PEG2000 | Photopolymerization | UV light (254 nm) | Calcein, Doxorubicin | UV treatment leads to photopolymerization of DC8,9PC, causing release of entrapped molecules. nih.govacs.org |

| DPPC:DC8,9PC:DSPE-PEG2000 | Photosensitization | Visible light (514 nm laser) | Calcein, Doxorubicin | Light treatment results in wavelength-specific release of entrapped solutes, enhancing cellular toxicity of the drug. nih.gov |

| DPPC with Bis-Azo PC and Cholesterol | Photoisomerization | UV light (360 nm), Visible light (470 nm) | Not specified | Light-induced cis-trans isomerization of the azo-lipid disrupts the bilayer, causing content release. nih.govnih.govtandfonline.com |

| DPPC with Indocyanine Green (ICG) | Photothermal effect | Near-infrared (NIR) light (808 nm) | Calcein | NIR light exposure causes ICG to generate heat, increasing the temperature above DPPC's phase transition and inducing drug release. acs.org |

Interaction of DPPC Liposomes with Biological Components in Drug Delivery

The efficacy of liposomal drug delivery systems is significantly influenced by their interactions with biological components, such as proteins and peptides. These interactions can affect the stability, biodistribution, and cellular uptake of the liposomes.

Molecular Interactions with Proteins and Peptides

Upon administration, liposomes are rapidly coated with plasma proteins, forming a "protein corona" that can alter their intended function. The composition of this protein corona is influenced by the physicochemical properties of the liposomes, including their size, surface charge, and lipid composition. nih.gov

The interaction between DPPC liposomes and specific proteins has been investigated to understand the potential for protein delivery and the impact on liposome structure. For instance, Fourier transform infrared spectroscopy (FTIR) and X-ray diffraction studies have been used to characterize the interaction between DPPC liposomes and insulin (B600854). tandfonline.com These studies indicated that insulin associates with the DPPC liposomes without significant alterations to the protein's secondary structure. tandfonline.com

The interaction of DPPC liposomes with peptides has also been explored. For example, the antimicrobial peptide gramicidin (B1672133) S has been shown to interact with DPPC-containing lipid membranes, with the presence of cholesterol influencing the extent of this interaction. mdpi.com Furthermore, designed peptides have been physically coated onto the surface of negatively charged liposomes containing DPPC, driven by electrostatic interactions. pku.edu.cn This peptide coating can render the liposomes pH-responsive. pku.edu.cn

The following table details the interactions of DPPC liposomes with various proteins and peptides.

| Interacting Molecule | Liposome Composition | Analytical Technique | Key Findings |

| Fetal Bovine Serum (FBS) proteins | DPPC, DPPC:Cholesterol, DPPC:DPPG:Cholesterol, DPPC:DPPE-PEG | Dynamic Light Scattering, Electrophoretic Light Scattering | Protein binding is dependent on the presence of PEG and cholesterol, as well as the surface charge and concentration of the liposomes. nih.gov |

| Insulin | DPPC | Fourier Transform Infrared Spectroscopy (FTIR), X-ray Diffraction | Insulin forms a complex with DPPC liposomes with no major changes to its molecular structure. tandfonline.com |

| Bovine Serum Albumin (BSA), Lactoferrin | DPPC, DPPC:Cholesterol | Dynamic Light Scattering, FTIR | Proteins significantly impact the liposomal structure through the formation of hydrogen bonds. nih.gov |

| Gramicidin S | DPPC, DPPC:Cholesterol, DPPC:Cardiolipin | Fluorescence Spectroscopy, Dielectric Spectroscopy | Gramicidin S interacts with and perturbs the hydrophobic region of the lipid bilayer, with cholesterol influencing the interaction. mdpi.com |

| Designed cationic peptides (e.g., W2K3, W2R3) | DPPC/DPPG | Not specified | Peptides coat the liposome surface via electrostatic interactions, creating pH-responsive characteristics. pku.edu.cn |

Influence on Drug Biodistribution and Accumulation

The biodistribution and accumulation of drugs delivered via liposomes are critically dependent on the formulation's characteristics. DPPC-based liposomes, without specific modifications, are often rapidly cleared from circulation by the reticuloendothelial system (RES), leading to accumulation in the liver and spleen. researchgate.net

To enhance tumor targeting and prolong circulation, modifications to the liposome surface are often necessary. The incorporation of PEG, creating "stealth" liposomes, is a common strategy to reduce RES uptake and increase blood circulation time. iiarjournals.org This prolonged circulation allows for greater accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. uit.nomdpi.com